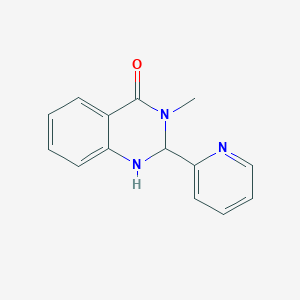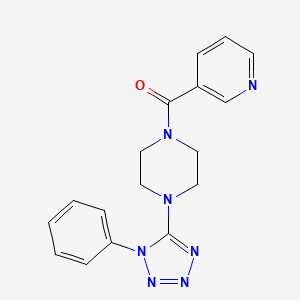
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-3-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-3-carbonyl)piperazine is a complex organic compound that features a tetrazole ring, a phenyl group, a pyridine ring, and a piperazine moiety
Mechanism of Action
Target of Action
The primary targets of [4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone are currently unknown. The compound is a derivative of tetrazole and piperazine, both of which have been associated with various biological activities . .
Mode of Action
The mode of action of [4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone is not well-documented. Given its structural components, it may interact with its targets through a variety of mechanisms. For instance, tetrazole derivatives have been known to interact with receptors or enzymes, leading to changes in cellular processes . Similarly, piperazine derivatives have been associated with various biological activities, including acting as antagonists or inhibitors for certain receptors .
Biochemical Pathways
For example, tetrazole derivatives have been associated with antibacterial, antifungal, antitumor, and anti-inflammatory activities , while piperazine derivatives have been linked to antiviral, antipsychotic, and antimicrobial activities .
Pharmacokinetics
Tetrazole derivatives are generally known for their good bioavailability due to their ability to penetrate cell membranes . Similarly, piperazine derivatives are known for their wide distribution and metabolism .
Result of Action
Based on the known activities of tetrazole and piperazine derivatives, it could potentially have a variety of effects, such as inhibiting the growth of bacteria or fungi, reducing inflammation, or inhibiting the activity of certain receptors or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be synthesized from phenylhydrazine and sodium azide under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction with pyridine-3-carbonyl chloride. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-2-carbonyl)piperazine
- 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine
Uniqueness
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-3-carbonyl)piperazine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
IUPAC Name |
[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-16(14-5-4-8-18-13-14)22-9-11-23(12-10-22)17-19-20-21-24(17)15-6-2-1-3-7-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCYYLHLQNXYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B2434394.png)

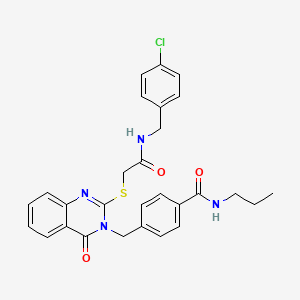

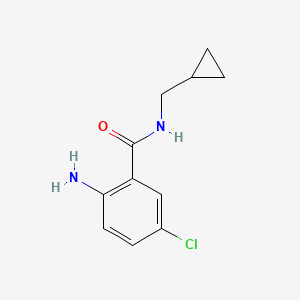
![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2434401.png)

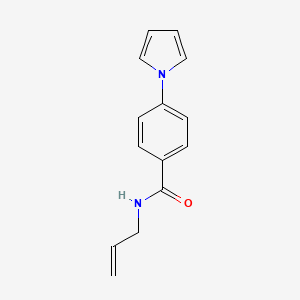
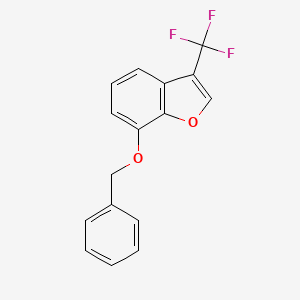
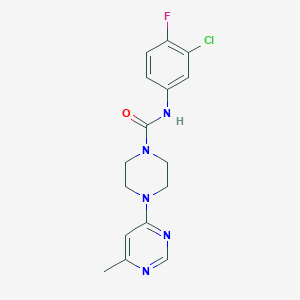
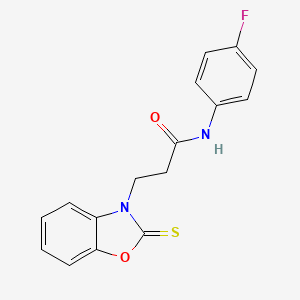
![3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B2434413.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2434415.png)
